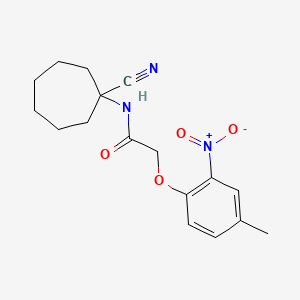

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-13-6-7-15(14(10-13)20(22)23)24-11-16(21)19-17(12-18)8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQNFYKCSUJVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCCC2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide is a synthetic compound with the molecular formula C17H21N3O4 and a molecular weight of 331.372 g/mol. Its structure includes a cyano group, which is known for imparting various biological activities to compounds. The compound is of interest due to its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its nitro group, which is recognized for its role in producing reactive oxygen species (ROS) within biological systems. This can lead to oxidative stress in cells, potentially resulting in cell death, particularly in microbial organisms. Nitro compounds have been shown to exhibit a wide range of biological activities, including:

- Antimicrobial : Nitro groups can enhance the antimicrobial properties of compounds, making them effective against various pathogens.

- Antineoplastic : Some nitro compounds have been investigated for their ability to inhibit tumor growth.

- Antihypertensive : Certain derivatives may exhibit vasodilatory effects, contributing to blood pressure regulation.

Comparative Biological Activity

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; may inhibit growth or kill pathogens. |

| Antineoplastic | Potential to inhibit cancer cell proliferation; mechanism involves ROS generation. |

| Antihypertensive | May induce vasodilation; useful in managing hypertension. |

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of nitro compounds similar to this compound:

- Antimicrobial Activity : Research published in 2022 detailed the effectiveness of nitro compounds against Helicobacter pylori and Mycobacterium tuberculosis. The study indicated that these compounds could disrupt bacterial cell walls and interfere with metabolic pathways, leading to cell death .

- Antineoplastic Properties : A study investigating various nitro-substituted phenolic compounds found that they exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through ROS production .

- Vasodilatory Effects : Another investigation revealed that certain nitro compounds could act as vasodilators, which could be beneficial in treating cardiovascular diseases by relaxing blood vessels and improving blood flow .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Distribution : It may distribute widely across tissues due to its molecular structure.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, impacting its bioavailability and efficacy.

- Excretion : Primarily excreted via urine; understanding its half-life is essential for dosing regimens.

Comparison with Similar Compounds

Table 2: Aliphatic Substituent Comparisons

Cyano Group Contributions

The cyano group in the target compound is rare in acetamide derivatives but appears in specialized contexts:

- The target’s aliphatic cyano group may reduce toxicity compared to aromatic cyano analogs (e.g., 2-chloro-N-(4-cyanophenyl)acetamide, ), which are associated with environmental hazards .

- Naphthoquinone-aryltriazole acetamides (): Cyano groups in these compounds improve AChE/BChE inhibition. The target’s cyano group may similarly modulate enzyme interactions but requires empirical validation .

Pharmacological Potential Relative to Anticancer Acetamides

Phenoxy acetamides with sulfonylquinazoline groups (e.g., compounds 38–40, ) show IC50 values in the nanomolar range against cancer cell lines. While the target lacks a sulfonyl group, its nitrophenoxy and cyano substituents may compensate by enhancing DNA intercalation or topoisomerase inhibition .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.